molecular formula C26H24N4O2 B11157455 [4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone

[4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B11157455
M. Wt: 424.5 g/mol
InChI Key: LNLZPTMHCFBOQD-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenyl group and a quinoline ring substituted with a pyridyl group, connected through a methanone bridge. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine and quinoline intermediates. The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide, followed by substitution with the methoxyphenyl group. The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.

The final step involves the coupling of the piperazine and quinoline intermediates through a methanone bridge. This is typically achieved using a Friedel-Crafts acylation reaction, where the piperazine intermediate is reacted with an acyl chloride derivative of the quinoline intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

[4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxy-pyrimidin-4-ol: A compound with a similar methoxyphenyl group but different core structure.

    Thienopyrimidine compounds: Compounds with similar quinoline rings but different substituents.

Uniqueness

[4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone is unique due to its combination of a piperazine ring, methoxyphenyl group, quinoline ring, and pyridyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O2/c1-32-25-12-5-4-11-24(25)29-14-16-30(17-15-29)26(31)20-18-23(22-10-6-7-13-27-22)28-21-9-3-2-8-19(20)21/h2-13,18H,14-17H2,1H3

InChI Key

LNLZPTMHCFBOQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

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